6-Iodo-1H-benzo[d][1,3]oxazin-2(4H)-one
Description
6-Iodo-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound featuring a benzoxazine core fused with a benzene ring. The iodine atom at the 6th position and the oxazinone ring system define its structural uniqueness. This compound is synthesized via iodination of precursor benzoxazines using iodine and oxidizing agents like hydrogen peroxide in solvents such as acetonitrile . Its molecular formula is C₈H₆INO₂, with a molecular weight of approximately 275.04 g/mol. The iodine atom enhances electrophilicity, making it reactive in nucleophilic substitutions and cross-coupling reactions .
Key applications include:
- Chemical Synthesis: As a building block for complex heterocycles, particularly in Suzuki-Miyaura couplings .
- Material Science: Used in polymers and resins for specialized properties .
Properties
Molecular Formula |
C8H6INO2 |
|---|---|
Molecular Weight |
275.04 g/mol |
IUPAC Name |
6-iodo-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C8H6INO2/c9-6-1-2-7-5(3-6)4-12-8(11)10-7/h1-3H,4H2,(H,10,11) |
InChI Key |
BCIPGXJHFMGNEX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)I)NC(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the iodination of a precursor benzo[d][1,3]oxazin-2(4H)-one compound. One common method involves the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions to introduce the iodine atom at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Various substituted benzo[d][1,3]oxazin-2(4H)-one derivatives.
Oxidation Products: Oxidized forms of the original compound with different functional groups.
Cyclized Products:
Scientific Research Applications
6-Iodo-1H-benzo[d][1,3]oxazin-2(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Iodo-1H-benzo[d][1,3]oxazin-2(4H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Reactivity Differences
| Compound Name | Substituent | Key Properties | Reactivity/Bioactivity |
|---|---|---|---|
| 6-Iodo-1H-benzo[d][1,3]oxazin-2(4H)-one | Iodine | High electrophilicity; participates in cross-coupling reactions | Potential anticancer activity due to iodine’s heavy atom effect |
| 8-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one | Bromine | Lower electronegativity than iodine; reduced electrophilicity | Antimicrobial activity observed in vitro |
| 8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one | Chlorine | Smaller atomic size; higher electronegativity than iodine | Weaker bioactivity compared to iodine/bromine analogs |
| 6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one | Fluorine | Enhanced lipophilicity and metabolic stability | Explored for CNS-targeting drugs due to fluorine’s blood-brain barrier penetration |
Key Insights :
- Iodine’s large atomic radius and polarizability enable unique reaction pathways (e.g., Pd-catalyzed couplings) compared to smaller halogens .
- Fluorinated analogs exhibit superior metabolic stability, while bromo/chloro derivatives are less reactive but more cost-effective .
Functional Group Variations
Amino and Methoxy Derivatives
| Compound Name | Functional Groups | Key Differences |
|---|---|---|
| 6-Amino-8-iodo-1H-benzo[d][1,3]oxazin-2(4H)-one | Amino, Iodine | Amino group enhances solubility and hydrogen-bonding capacity |
| 6-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one | Methoxy | Methoxy group increases electron density, reducing electrophilicity |
| 7-Amino-6-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one | Amino, Methoxy | Dual substituents synergistically improve antimicrobial activity |
Key Insights :
- Amino groups improve water solubility, making derivatives more suitable for pharmaceutical applications .
- Methoxy groups alter electronic properties, often reducing reactivity but enhancing selectivity in biological systems .
Isomeric and Structural Modifications
| Compound Name | Core Structure | Key Differences |
|---|---|---|
| 6-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one | 1,4-Oxazine isomer | Altered ring conformation reduces steric hindrance; higher thermal stability |
| 1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one | Naphtho-fused oxazine | Extended aromatic system enhances UV absorption; used in optoelectronics |
| 6-Chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one | Piperidinyl substituent | Piperidine enhances solubility and receptor-binding affinity |
Key Insights :
- 1,4-Oxazine isomers exhibit distinct reactivity due to altered nitrogen-oxygen positioning .
- Piperidinyl and naphtho-fused derivatives expand applications into neuroscience and material science .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
